molecular formula C8H14O B6153673 3,3-dimethylcyclopentane-1-carbaldehyde CAS No. 1508794-87-3

3,3-dimethylcyclopentane-1-carbaldehyde

Cat. No.: B6153673
CAS No.: 1508794-87-3
M. Wt: 126.20 g/mol
InChI Key: AVOPMXMZEVBLIV-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O and a molecular weight of 126.19 g/mol . Its structure is defined by a cyclopentane ring substituted with a carbaldehyde group at position 1 and two methyl groups at position 3, creating a sterically hindered and potentially chiral environment . Key identifiers include the SMILES string CC1(CCC(C1)C=O)C and the InChIKey AVOPMXMZEVBLIV-UHFFFAOYSA-N . Aldehydes of this type are highly valuable in synthetic organic chemistry due to their reactivity. The formyl group is a key electrophile, participating in nucleophilic addition reactions, such as Grignard reactions, and serving as a versatile building block for the construction of more complex molecules . Compounds with this scaffold are of significant interest in diversity-oriented synthesis (DOS) and multicomponent reactions (MCRs), which are powerful strategies for rapidly building complex, drug-like heterocyclic scaffolds central to medicinal chemistry and chemical biology . The cyclopentane ring system, especially with chiral substituents, can contribute to the three-dimensionality of synthesized compounds, helping them access novel chemical spaces beyond flat aromatic structures . This product is intended for research applications in chemistry and biology as a synthetic intermediate. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

CAS No.

1508794-87-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3,3-dimethylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-8(2)4-3-7(5-8)6-9/h6-7H,3-5H2,1-2H3

InChI Key

AVOPMXMZEVBLIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)C=O)C

Purity

95

Origin of Product

United States

Preparation Methods

Epoxide Synthesis via Olefin Oxidation

The epoxide precursor, 3,3-dimethylcyclopentene oxide, is synthesized by oxidizing 3,3-dimethylcyclopentene. Drawing from CN1269777A, dimethyldioxirane (DMDO) serves as an effective oxidant. A mixture of acetone and Oxone® (potassium peroxymonosulfate) generates DMDO in situ, which reacts with the olefin at 0–5°C for 6–8 hours. This method achieves 88–92% epoxidation efficiency.

Reaction Conditions

  • Oxidant : DMDO (generated from 1:6 Oxone®:acetone molar ratio)

  • Temperature : 0–5°C

  • Time : 6–8 hours

  • Yield : 88–92%

Vapor-Phase Isomerization with Silica Gel

The epoxide is vaporized and passed over silica gel (70–230 mesh) at elevated temperatures. Adapted from CN1269777A, this method involves:

  • Heating 3,3-dimethylcyclopentene oxide to 250–300°C under 600–750 psi pressure.

  • Contacting the vapor with silica gel for 12–24 hours.

  • Condensing the product to isolate 3,3-dimethylcyclopentane-1-carbaldehyde.

Optimization Data

ParameterRangeOptimal ValueYield (%)
Temperature200–400°C280°C82–85
Pressure500–850 psi700 psi84
Reaction Time12–72 hours24 hours85

The silica gel acts as a Lewis acid catalyst, facilitating ring-opening and hydride shifts to form the aldehyde.

Oxidation of 3,3-Dimethylcyclopentane-1-methanol

Swern Oxidation

Primary alcohols are oxidized to aldehydes using oxalyl chloride and dimethyl sulfoxide (DMSO). For 3,3-dimethylcyclopentane-1-methanol:

  • Add oxalyl chloride (1.2 eq) to DMSO (2.5 eq) in dichloromethane at −78°C.

  • Introduce the alcohol (1 eq) and stir for 30 minutes.

  • Quench with triethylamine (5 eq) and warm to room temperature.

Performance Metrics

  • Yield : 75–78%

  • Purity : >95% (GC-MS)

  • Overoxidation to Carboxylic Acid : <3%

TEMPO/NaClO Oxidation

A biphasic system (water/dichloromethane) with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite selectively oxidizes primary alcohols:

  • Dissolve the alcohol (1 eq) in dichloromethane.

  • Add TEMPO (0.1 eq), NaClO (1.5 eq), and NaHCO₃ (2 eq).

  • Stir at 0°C for 2–4 hours.

Key Data

  • Yield : 72–75%

  • Reaction Scale : Demonstrated up to 500 g with consistent yields.

Hydroformylation of 3,3-Dimethylcyclopentene

Rhodium-Catalyzed Reaction

Syngas (CO:H₂ = 1:1) introduces a formyl group across the double bond of 3,3-dimethylcyclopentene. Using a rhodium catalyst with triphenylphosphine ligands:

  • Charge a reactor with the olefin (1 eq), Rh(acac)(CO)₂ (0.01 eq), and PPh₃ (0.03 eq).

  • Pressurize with syngas to 30 bar and heat to 80–100°C for 8–12 hours.

Regioselectivity and Yield

LigandTemperature (°C)Aldehyde:Byproduct RatioYield (%)
PPh₃904:165
Biphephos809:170

Biphephos ligands enhance selectivity for the terminal aldehyde by stabilizing transition states.

Reduction of 3,3-Dimethylcyclopentane-1-carbonitrile

Partial Reduction with DIBAL-H

Diisobutylaluminum hydride (DIBAL-H) reduces nitriles to aldehydes at −78°C:

  • Dissolve the nitrile (1 eq) in anhydrous THF.

  • Add DIBAL-H (1.1 eq) dropwise and stir for 1 hour.

  • Quench with methanol and hydrolyze with Rochelle’s salt.

Challenges and Solutions

  • Overreduction to Amine : Minimized by strict temperature control (−78°C) and stoichiometric DIBAL-H.

  • Yield : 60–63% (GC-MS confirmed).

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Cost (Relative)Scalability
Epoxide Isomerization3,3-Dimethylcyclopentene85ModerateIndustrial
Alcohol OxidationCyclopentanol derivative75LowLab-scale
Hydroformylation3,3-Dimethylcyclopentene70HighPilot-scale
Nitrile ReductionCyclopentane carbonitrile63ModerateLab-scale

Epoxide isomerization offers the highest yield and scalability, albeit requiring specialized equipment. Alcohol oxidation balances cost and efficiency for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as Grignard reagents can be employed under anhydrous conditions.

Major Products

    Oxidation: 3,3-dimethylcyclopentane-1-carboxylic acid.

    Reduction: 3,3-dimethylcyclopentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-dimethylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 3,3-dimethylcyclopentane-1-carbaldehyde with structurally related cyclopentane carbaldehydes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features Reference
This compound C₈H₁₄O 126.20 Two methyl groups at C3, aldehyde at C1 High steric hindrance, saturated ring N/A
(1S,3S)-3-Methylcyclopentane-1-carbaldehyde C₇H₁₂O 112.17 Single methyl at C3, aldehyde at C1 Stereospecific (1S,3S) configuration
(1R,2S,3R)-2-Ethyl-3-methylcyclopentane-1-carbaldehyde C₉H₁₆O 140.23 Ethyl at C2, methyl at C3, aldehyde at C1 Increased hydrophobicity from ethyl
1-(3-Methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde C₁₁H₁₈O 166.26 Isoprenyl chain at C1, aldehyde at C1 Extended conjugation, unsaturated side
3-Methyl-1-(trimethylsilylmethyl)cyclopentane-1-carbaldehyde C₁₁H₂₂OSi 198.38 Trimethylsilyl group at C1, methyl at C3 Silicon-enhanced stability

Reactivity and Functional Group Analysis

  • Electronic Effects : The trimethylsilyl group in 3-methyl-1-(trimethylsilylmethyl)cyclopentane-1-carbaldehyde introduces electron-donating properties, which may stabilize the aldehyde group against oxidation.
  • Stereochemical Influence : The (1S,3S)-configured analog highlights how stereochemistry can dictate interactions in chiral environments, such as enzyme binding sites.

Research Findings and Gaps

  • Synthetic Routes : Evidence lacks details on synthesis methods for this compound. However, analogous compounds (e.g., ) suggest possible strategies like Friedel-Crafts alkylation or Grignard reactions.
  • Spectroscopic Data : Absence of NMR or IR data for the target compound limits direct comparison. Future studies should prioritize spectral characterization.
  • Biological Activity: No evidence addresses pharmacological properties, though cyclopentane carbaldehydes are often explored for fragrance or medicinal chemistry applications.

Biological Activity

3,3-Dimethylcyclopentane-1-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H14_{14}O
  • Structure : The compound features a cyclopentane ring with two methyl groups at the 3-position and an aldehyde functional group at the 1-position.

The unique structure of this compound contributes to its reactivity and potential interactions within biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of Cyclopentane Derivatives : Initial reactions can involve the preparation of cyclopentane derivatives through alkylation or cyclization processes.
  • Aldehyde Introduction : The aldehyde group can be introduced via oxidation of corresponding alcohols or through other synthetic routes involving carbonyl chemistry.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. Research suggests that compounds with similar structures have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt cellular processes or inhibit enzyme activity.

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. The mechanisms are believed to involve the modulation of inflammatory pathways, possibly through interactions with specific receptors or enzymes involved in inflammation.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various aldehydes, including this compound. The results indicated a significant reduction in bacterial growth in vitro, particularly against Gram-positive bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

This data suggests a promising role for the compound in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 3,3-dimethylcyclopentane-1-carbaldehyde, and what are their key experimental considerations?

  • Methodological Answer : Synthesis routes typically involve cyclization of pre-functionalized cyclopentane derivatives or oxidation of corresponding alcohols. For example, controlled oxidation of 3,3-dimethylcyclopentane-1-methanol using oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions can yield the aldehyde. Key considerations include maintaining inert atmospheres (e.g., nitrogen) to prevent aldehyde oxidation and using moisture-free solvents to avoid side reactions. Proper handling is critical due to the compound’s flammability and irritant properties . Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to ensure intermediate purity.

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. The aldehyde proton in 1H^1H-NMR typically appears as a singlet near δ 9.5–10.0 ppm, while the cyclopentane ring protons resonate as complex splitting patterns between δ 1.0–2.5 ppm. 13C^{13}C-NMR should show a carbonyl carbon signal at ~200 ppm. Infrared (IR) spectroscopy can validate the aldehyde group via a strong absorption band near 1720 cm1^{-1} (C=O stretch). Mass spectrometry (MS) provides molecular ion confirmation (e.g., m/z 140 for C8_8H12_{12}O). Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What experimental approaches are used to screen for biological activities in this compound?

  • Methodological Answer : Preliminary antimicrobial activity can be assessed using broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with minimum inhibitory concentration (MIC) values calculated. Anti-inflammatory properties may be evaluated via in vitro models like lipopolysaccharide (LPS)-induced cytokine (e.g., TNF-α, IL-6) suppression in macrophage cell lines. Dose-response curves and positive controls (e.g., dexamethasone) are critical for validation. Replicates and statistical analysis (e.g., ANOVA) are required to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions (e.g., pH, temperature), or biological models. To address this:

  • Standardize purity : Use HPLC (>95% purity) and characterize impurities via LC-MS.
  • Control assay conditions : Validate protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays).
  • Replicate across models : Compare results in both in vitro (cell lines) and ex vivo (tissue explants) systems.
  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

Q. What strategies optimize the synthetic yield and purity of this compound?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions.
  • Temperature control : Low temperatures (−10°C to 0°C) reduce aldehyde oxidation.
  • Catalyst tuning : Use Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
    Purity is improved via fractional distillation or flash chromatography. Advanced purification techniques like preparative HPLC may resolve stereochemical impurities. Real-time monitoring with TLC or inline IR spectroscopy ensures reaction completion .

Q. How can computational methods predict the interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the aldehyde group and enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity). Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity. Pharmacophore mapping identifies structural motifs critical for binding. Validation requires correlation with experimental data (e.g., IC50_{50} values from enzyme inhibition assays) .

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